molecular formula C12H14FN3 B1468469 2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1341471-15-5

2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B1468469
CAS No.: 1341471-15-5
M. Wt: 219.26 g/mol
InChI Key: GKONBMNWUKDNDK-UHFFFAOYSA-N
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Description

2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to certain receptors, influencing their activity. The compound’s interactions with enzymes such as kinases and phosphatases suggest its potential role in modulating phosphorylation processes, which are critical for cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These metabolites can further influence metabolic flux and alter metabolite levels within the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution pattern is crucial for understanding its overall effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity. Understanding the subcellular localization of the compound is essential for elucidating its precise mechanism of action and its potential impact on cellular processes .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-12-3-1-10(2-4-12)8-16-9-11(5-6-14)7-15-16/h1-4,7,9H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKONBMNWUKDNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.